Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
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Description
Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a useful research compound. Its molecular formula is C25H30N4O7S3 and its molecular weight is 594.72. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Benzothiazole derivatives and related compounds are widely explored for their potential in synthesizing novel chemical entities with diverse biological activities. For example, derivatives synthesized from ethyl 2-(benzo[d]thazol-2-yl)acetate have been explored for various chemical transformations, producing compounds with potential as bioactive molecules (Mohamed, 2014); (Mohamed, 2021). These studies highlight the versatility of benzothiazole derivatives in generating compounds with varied chemical structures and potential applications in medicinal chemistry.
Degradation Products and Antioxidant Evaluation
The investigation of degradation products formed upon reaction with polyphenols provides insight into the stability and reactivity of benzothiazole-based radicals (Osman et al., 2006). This research is essential for understanding the chemical behavior of benzothiazole derivatives under biological conditions, potentially guiding the design of more stable or reactive compounds for scientific and therapeutic purposes.
Anticancer Potential
Research into new benzothiazole acylhydrazones as anticancer agents reveals the significant medicinal chemistry potential of benzothiazole derivatives. The synthesis and evaluation of these compounds against various cancer cell lines underscore the role of benzothiazole scaffolds in developing novel anticancer agents (Osmaniye et al., 2018). Such studies are indicative of the broader utility of benzothiazole and related derivatives in drug discovery and development processes.
Catalysis and Green Chemistry Applications
Benzothiazole derivatives are also explored in catalysis and green chemistry applications, demonstrating the compound's versatility beyond biological activity. For instance, the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives illustrates the use of these compounds in generating heterocyclic structures of interest in organic synthesis and potentially as catalysts in various chemical reactions (Tverdokhlebov et al., 2005).
Properties
IUPAC Name |
ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S3/c1-4-36-23(30)15-29-21-10-9-20(38(26,32)33)12-22(21)37-25(29)27-24(31)18-5-7-19(8-6-18)39(34,35)28-13-16(2)11-17(3)14-28/h5-10,12,16-17H,4,11,13-15H2,1-3H3,(H2,26,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWTQZAOUHJAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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